molecular formula C11H8N2O B13136654 5H-benzo[b]pyrido[3,2-e][1,4]oxazine

5H-benzo[b]pyrido[3,2-e][1,4]oxazine

Cat. No.: B13136654
M. Wt: 184.19 g/mol
InChI Key: GVVXJWOWDIGABW-UHFFFAOYSA-N
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Description

5H-benzo[b]pyrido[3,2-e][1,4]oxazine is a heterocyclic compound that contains a fused ring system incorporating benzene, pyridine, and oxazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of anilinopyrimidine derivatives, which undergo conformational restriction and systematic structure-activity relationship (SAR) exploration to yield the desired oxazine compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5H-benzo[b]pyrido[3,2-e][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

5H-benzo[b]pyrido[3,2-e][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-benzo[b]pyrido[3,2-e][1,4]oxazine involves its interaction with specific molecular targets. For instance, as an AXL inhibitor, it blocks cellular AXL signaling, inhibits AXL-mediated cell proliferation, and impairs growth arrest-specific protein 6 (Gas6)/AXL-stimulated cell migration and invasion . This inhibition is achieved through the binding of the compound to the active site of the AXL kinase, preventing its activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-benzo[b]pyrido[3,2-e][1,4]oxazine is unique due to its specific ring fusion pattern and its high selectivity for AXL over other kinases like c-Met. This selectivity makes it a promising candidate for targeted cancer therapies .

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5H-pyrido[2,3-b][1,4]benzoxazine

InChI

InChI=1S/C11H8N2O/c1-2-6-10-8(4-1)13-9-5-3-7-12-11(9)14-10/h1-7,13H

InChI Key

GVVXJWOWDIGABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)N=CC=C3

Origin of Product

United States

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